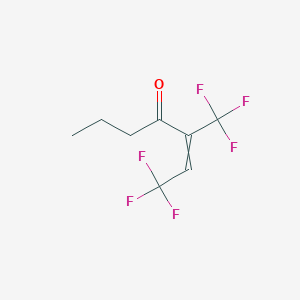
1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one is a chemical compound with the molecular formula C8H8F6O . This compound is characterized by the presence of trifluoromethyl groups, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one typically involves the use of trifluoromethyl-containing building blocks. One common method includes the addition-elimination reaction followed by a thiazolium-catalyzed Stetter reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include organozinc compounds and phenylmagnesium bromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one is utilized in various scientific fields:
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the synthesis of bioactive molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one exerts its effects involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. These interactions often involve the formation of stable intermediates, which then undergo further transformations.
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one can be compared with other trifluoromethyl-containing compounds, such as:
1,1,1-Trifluoro-3-phenyl-2-propanone: Known for its neuroprotective properties.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Used as a precursor in the synthesis of various trifluoromethyl-substituted compounds.
1,1,1-Trifluoroacetone: Utilized in the synthesis of trifluoromethyl alanines and diamines.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for specialized applications.
Properties
CAS No. |
108162-70-5 |
|---|---|
Molecular Formula |
C8H8F6O |
Molecular Weight |
234.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(trifluoromethyl)hept-2-en-4-one |
InChI |
InChI=1S/C8H8F6O/c1-2-3-6(15)5(8(12,13)14)4-7(9,10)11/h4H,2-3H2,1H3 |
InChI Key |
QSIRLDINYZSCOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(=CC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



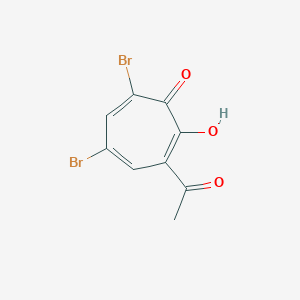
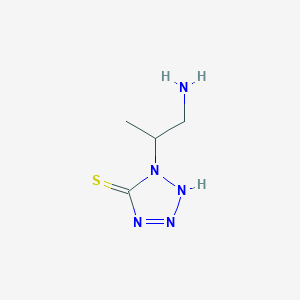
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
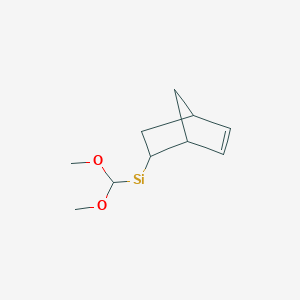
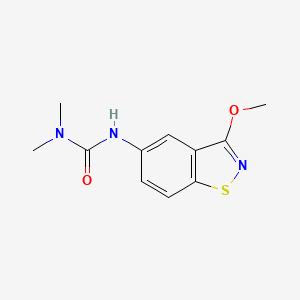
![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
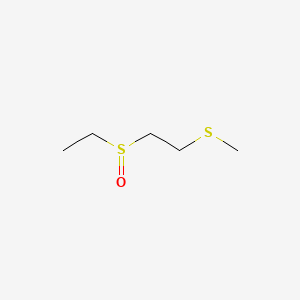
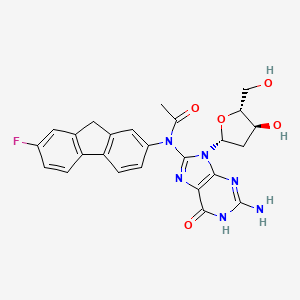
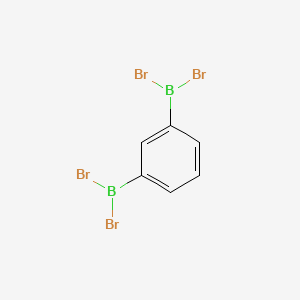
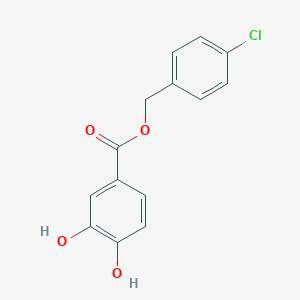
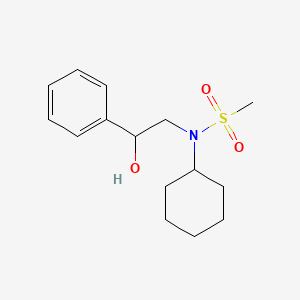

phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
